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Compound of Interest

Compound Name: Dexketoprofen trometamol

Cat. No.: B7908047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dexketoprofen trometamol is the water-soluble salt of the S-(+)-enantiomer of the non-

steroidal anti-inflammatory drug (NSAID) ketoprofen.[1] It is a potent inhibitor of

cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key

mediators of pain, inflammation, and fever.[2] The trometamol salt formulation enhances

aqueous solubility and allows for rapid absorption, leading to a faster onset of analgesic action.

[3] These characteristics make it a valuable compound for preclinical investigation of acute pain

and inflammatory conditions.

These application notes provide detailed protocols for the preparation of simple formulations of

dexketoprofen trometamol for oral and parenteral administration in preclinical models, along

with standard operating procedures for common in vivo and in vitro efficacy assessments.

Data Presentation
Physicochemical and Solubility Data
Dexketoprofen trometamol's high aqueous solubility simplifies the preparation of formulations

for preclinical research. Simple aqueous vehicles are often sufficient for achieving desired

concentrations for both oral and parenteral routes.
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Property Value / Description
Solvent /
Conditions

Citation

Molecular Weight 375.42 g/mol - [1]

Appearance
White to off-white

crystalline powder
-

Melting Point 95-98°C -

Solubility Freely soluble Water [4]

Solubility 0.226 mg/mL 0.1 N HCl [5]

Solubility ≥ 2.5 mg/mL

10% DMSO >> 90%

(20% SBE-β-CD in

saline)

[1]

Solubility 100 mg/mL
DMSO (with

sonication)
[1]

Solubility Soluble Methanol, Ethanol

Table 1: Physicochemical and solubility characteristics of dexketoprofen trometamol.

Stability of Preclinical Formulations
The stability of dexketoprofen trometamol in solution is critical for ensuring accurate dosing in

preclinical studies. The drug is stable in common parenteral diluents for at least 24 hours. It is

susceptible to degradation under oxidative and photolytic conditions, but relatively stable to

acid and base hydrolysis.[4]
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Vehicle /
Admixture

Concentrati
on

Storage
Conditions

Duration
Stability
Outcome

Citation

Normal

Saline (0.9%

NaCl)

25 mg/mL

Room

Temperature

(~25°C)

24 hours
Compatible,

Stable
[6]

Normal

Saline (0.9%

NaCl)

25 mg/mL
Refrigerated

(2-8°C)
24 hours

Compatible,

Stable
[6]

5% Dextrose

in Water
25 mg/mL

Room

Temperature

(~25°C)

24 hours
Compatible,

Stable
[6]

5% Dextrose

in Water
25 mg/mL

Refrigerated

(2-8°C)
24 hours

Compatible,

Stable
[6]

Table 2: Admixture stability of dexketoprofen trometamol injection.

Preclinical Dosing in Animal Models
The following table summarizes effective doses of dexketoprofen trometamol reported in

common preclinical models of pain and inflammation. Doses are typically expressed in mg/kg

of the active dexketoprofen moiety.
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Animal
Model

Species
Route of
Administrat
ion

Effective
Dose Range

Observed
Effect

Citation

Acetic Acid-

Induced

Writhing

Mouse
Intravenous

(IV)
0.5 mg/kg

92.1%

inhibition of

writhing

[7]

Acetic Acid-

Induced

Writhing

Mouse
Intraperitonea

l (IP)
5 - 50 mg/kg

Dose-

dependent

antinociceptio

n

[7]

Carrageenan-

Induced Paw

Edema

Rat Oral 1.5 - 6 mg/kg

Anti-

inflammatory

effect

[3]

Brewer's

Yeast-

Induced

Pyrexia

Rat Not Specified
ED₅₀ = 1.6

mg/kg

Antipyretic

action
[7]

Penicillin-

Induced

Seizure

Rat
Intraperitonea

l (IP)
25 - 50 mg/kg

Reduced

spike

frequency

Table 3: Summary of effective doses in preclinical models.

Experimental Protocols
Protocol 1: Preparation of Oral Formulation (for Gavage)
This protocol describes the preparation of a simple aqueous solution of dexketoprofen
trometamol suitable for oral gavage in rodents.

Materials:

Dexketoprofen trometamol powder

Sterile Water for Injection or 0.9% Sterile Saline
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Calibrated balance

Sterile glass vial or conical tube

Volumetric flasks

Magnetic stirrer and stir bar

Procedure:

Calculate Required Mass: Determine the total volume and desired final concentration of the

dosing solution (e.g., 1 mg/mL). Calculate the mass of dexketoprofen trometamol powder

needed.

Note: Account for the molecular weight difference if dosing is based on the dexketoprofen

free acid (MW ~254.28 g/mol ) versus the trometamol salt (MW ~375.42 g/mol ). To get 1

mg of dexketoprofen, you need approximately 1.48 mg of dexketoprofen trometamol.

Weighing: Accurately weigh the calculated amount of dexketoprofen trometamol powder

using a calibrated balance.

Dissolution: a. Transfer the powder to a sterile volumetric flask. b. Add approximately half of

the final required volume of the vehicle (Sterile Water for Injection or saline). c. Place a

sterile magnetic stir bar in the flask and stir on a magnetic stir plate until the powder is

completely dissolved. Dexketoprofen trometamol is highly water-soluble, so this should

occur rapidly. d. Once dissolved, add the vehicle to the final target volume.

Storage: Store the prepared solution in a sealed, sterile container. For short-term use, the

solution is stable at room temperature for up to 24 hours.[6] For longer storage, refrigeration

at 2-8°C is recommended.[6] Always protect the solution from direct light.

Protocol 2: Preparation of Parenteral Formulation (for
Injection)
This protocol outlines the preparation of a sterile solution for parenteral (e.g., intravenous or

intraperitoneal) administration.
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Materials:

Dexketoprofen trometamol powder

0.9% Sterile Saline for Injection

Calibrated balance

Sterile glass vial

Sterile syringe filters (0.22 µm pore size)

Sterile syringes and needles

Procedure:

Aseptic Technique: Perform all steps in a laminar flow hood or using strict aseptic techniques

to ensure sterility of the final product.

Calculate and Weigh: Calculate the required mass of dexketoprofen trometamol for your

desired concentration and final volume (e.g., 5 mg/mL). Weigh the powder accurately.

Dissolution: a. Transfer the weighed powder into a sterile vial. b. Using a sterile syringe, add

the required volume of 0.9% Sterile Saline for Injection to the vial. c. Gently swirl or vortex

the vial until the powder is fully dissolved.

Sterile Filtration: a. Draw the entire solution into a new sterile syringe. b. Attach a 0.22 µm

sterile syringe filter to the tip of the syringe. c. Filter the solution into a final sterile, sealed

vial. This step removes any potential microbial contamination.

Storage and Use: The sterile-filtered solution is stable for at least 24 hours at room

temperature or under refrigeration.[6] Protect from light. Before administration, visually

inspect the solution for any particulate matter or discoloration.

Protocol 3: In Vivo Anti-Inflammatory Assessment -
Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of NSAIDs.
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Materials:

Male Wistar or Sprague-Dawley rats (150-200 g)

Dexketoprofen trometamol oral or parenteral formulation (prepared as per Protocol 1 or 2)

Vehicle control (e.g., saline)

1% w/v carrageenan solution in sterile saline (prepare fresh)

Plethysmometer or digital calipers

Syringes and needles for administration

Procedure:

Acclimatization: Acclimatize animals to the housing and experimental conditions for at least

3-5 days prior to the experiment.

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a

plethysmometer. This is the baseline (V₀).

Drug Administration: a. Divide rats into groups (n=6-8 per group): Vehicle control, Positive

control (e.g., Indomethacin), and Dexketoprofen test groups (at least 3 doses). b. Administer

the vehicle, positive control, or dexketoprofen formulation via the desired route (e.g., oral

gavage or IP injection). A typical pre-treatment time is 60 minutes for oral or 30 minutes for

IP administration.

Induction of Inflammation: At the end of the pre-treatment period, inject 0.1 mL of 1%

carrageenan solution into the sub-plantar region of the right hind paw of each rat.

Paw Volume Measurement: Measure the paw volume (V₁) at regular intervals, typically 1, 2,

3, 4, and 5 hours after the carrageenan injection.

Data Analysis: a. Calculate the edema volume (Vₑ) at each time point: Vₑ = V₁ - V₀. b.

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle

control group at each time point using the formula: % Inhibition = [ (Mean Vₑ of Control

Group - Mean Vₑ of Treated Group) / Mean Vₑ of Control Group ] x 100
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Protocol 4: In Vivo Analgesic Assessment - Acetic Acid-
Induced Writhing Test in Mice
This model assesses efficacy against visceral pain by quantifying abdominal constrictions

induced by an irritant.

Materials:

Male Swiss mice (20-25 g)

Dexketoprofen trometamol formulation

Vehicle control

0.6% acetic acid solution in saline

Syringes and needles for administration

Individual observation chambers

Procedure:

Acclimatization and Fasting: Acclimatize mice for at least 1 hour to the testing room. Fast

animals overnight with free access to water.

Drug Administration: Administer dexketoprofen or vehicle to different groups of mice (n=6-8

per group) via the desired route (e.g., IP or oral).

Induction of Writhing: After the appropriate pre-treatment time (e.g., 30 minutes for IP, 60

minutes for oral), inject the 0.6% acetic acid solution intraperitoneally (10 mL/kg).

Observation: Immediately place each mouse into an individual observation chamber. Five

minutes after the acetic acid injection, begin counting the number of writhes (a wave of

abdominal muscle contraction followed by extension of the hind limbs) for a period of 10-15

minutes.

Data Analysis: Calculate the percentage of inhibition of writhing for the treated groups

compared to the vehicle control group using the formula: % Inhibition = [ (Mean Writhes in
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Control Group - Mean Writhes in Treated Group) / Mean Writhes in Control Group ] x 100
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Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
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Caption: Mechanism of action of Dexketoprofen via inhibition of the COX pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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